molecular formula C19H15FN4OS B11090393 6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11090393
M. Wt: 366.4 g/mol
InChI Key: OJBVDNFGORCWTH-UHFFFAOYSA-N
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Description

6-AMINO-3-(2,5-DIMETHYL-3-THIENYL)-4-(4-FLUOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(2,5-DIMETHYL-3-THIENYL)-4-(4-FLUOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dihydropyrano[2,3-c]pyrazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of amino, thienyl, and fluorophenyl groups through substitution reactions.

    Cyanation: Introduction of the cyanide group using reagents like potassium cyanide or sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Various substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrano[2,3-c]pyrazoles: Other compounds in this class with similar core structures.

    Thienyl Derivatives: Compounds containing the thienyl group.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups.

Uniqueness

6-AMINO-3-(2,5-DIMETHYL-3-THIENYL)-4-(4-FLUOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H15FN4OS

Molecular Weight

366.4 g/mol

IUPAC Name

6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H15FN4OS/c1-9-7-13(10(2)26-9)17-16-15(11-3-5-12(20)6-4-11)14(8-21)18(22)25-19(16)24-23-17/h3-7,15H,22H2,1-2H3,(H,23,24)

InChI Key

OJBVDNFGORCWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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